Corymine

説明

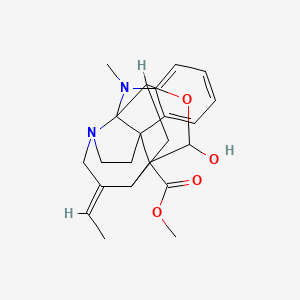

Corymine is a monoterpene indole alkaloid first isolated from Hunteria zeylanica (Apocynaceae) in 1962 . Structurally, it belongs to the akuammiline family, characterized by a complex polycyclic framework featuring an azepine-fused iminoethanocarbazole skeleton and a six-membered hemiacetal ring . This compound acts as a glycine receptor antagonist, with studies demonstrating its stimulatory effects on the central nervous system (CNS) in murine models . Its biosynthesis is hypothesized to originate from a corynanthenoid precursor, with ecological factors influencing enzymatic pathways that favor its formation over related alkaloids in specific plant species .

特性

CAS番号 |

6472-42-0 |

|---|---|

分子式 |

C22H26N2O4 |

分子量 |

382.5 g/mol |

IUPAC名 |

methyl (15E)-15-ethylidene-18-hydroxy-3-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.02,13.04,9.010,17]icosa-4,6,8-triene-17-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-4-13-12-24-10-9-20-14-7-5-6-8-16(14)23(2)22(20,24)17-11-15(13)21(20,18(25)27-3)19(26)28-17/h4-8,15,17,19,26H,9-12H2,1-3H3/b13-4- |

InChIキー |

KRTMWLRPHKYUJX-PQMHYQBVSA-N |

SMILES |

CC=C1CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |

異性体SMILES |

C/C=C\1/CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |

正規SMILES |

CC=C1CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |

同義語 |

corymine |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural and Biogenetic Features of Corymine and Related Alkaloids

Key Insights :

- This compound vs. Rhazine: While both derive from a corynanthenoid intermediate, Rhazine lacks the hemiacetal ring and acetyloxy group critical to this compound’s bioactivity. Their co-occurrence in Hunteria species is ecologically regulated, with enzymatic preferences dictating dominant alkaloid profiles .

- This compound vs. Deformylthis compound : The absence of a formyl group in deformylthis compound reduces synthetic complexity (19 steps vs. 21 for this compound) but alters receptor binding affinity .

- This compound vs. Strictamine : Strictamine’s bridged azocane ring contrasts with this compound’s hemiacetal, leading to divergent pharmacological targets (e.g., glycine receptors vs. ion channels) .

Key Insights :

- This compound’s hemiacetal ring necessitates precise oxidative conditions (e.g., Davis oxidation) and propargyl Claisen rearrangements, contributing to low yields .

- Deformylthis compound’s simpler structure allows for streamlined synthesis but retains challenges in stereochemical control during ester hydrolysis .

- Strictamine’s bridged ring system enables broader therapeutic applications but requires distinct cyclization strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。